FI 302
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of FI 302 involves the reaction of 4-methyl-6-trifluoromethyl-furo(3,2-b)indole-2-carboxylic acid with 3-piperidinopropylamine under specific conditions. The reaction typically requires a solvent such as dichloromethane and a coupling agent like N,N’-dicyclohexylcarbodiimide (DCC) to facilitate the formation of the amide bond .
Industrial Production Methods
Chemical Reactions Analysis
Types of Reactions
FI 302 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can convert certain functional groups within the molecule to their reduced forms.
Substitution: this compound can undergo substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Reagents like halogens (chlorine, bromine) and nucleophiles (amines, thiols) are employed under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction could produce alcohols or amines.
Scientific Research Applications
FI 302 has a wide range of applications in scientific research:
Chemistry: Used as a model compound to study reaction mechanisms and develop new synthetic methodologies.
Biology: Investigated for its effects on cellular processes and potential as a biochemical tool.
Medicine: Explored for its anti-inflammatory and analgesic properties, making it a candidate for drug development.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
FI 302 exerts its effects primarily through the inhibition of cyclooxygenase (COX) enzymes, which play a crucial role in the inflammatory process. By inhibiting these enzymes, this compound reduces the production of pro-inflammatory mediators such as prostaglandins. This leads to decreased inflammation and pain .
Comparison with Similar Compounds
Similar Compounds
Ibuprofen: Another non-steroidal anti-inflammatory drug (NSAID) with similar COX inhibition properties.
Naproxen: An NSAID known for its long-lasting effects and COX inhibition.
Diclofenac: A potent NSAID with a similar mechanism of action.
Uniqueness
FI 302 stands out due to its unique chemical structure, which includes a trifluoromethyl group and a furoindole core. These structural features contribute to its potent anti-inflammatory and analgesic effects, making it a valuable compound for further research and development .
Properties
CAS No. |
73356-67-9 |
---|---|
Molecular Formula |
C21H24F3N3O2 |
Molecular Weight |
407.4 g/mol |
IUPAC Name |
4-methyl-N-(3-piperidin-1-ylpropyl)-6-(trifluoromethyl)furo[3,2-b]indole-2-carboxamide |
InChI |
InChI=1S/C21H24F3N3O2/c1-26-16-12-14(21(22,23)24)6-7-15(16)19-17(26)13-18(29-19)20(28)25-8-5-11-27-9-3-2-4-10-27/h6-7,12-13H,2-5,8-11H2,1H3,(H,25,28) |
InChI Key |
BPDXSVFHUFURAC-UHFFFAOYSA-N |
SMILES |
CN1C2=C(C=CC(=C2)C(F)(F)F)C3=C1C=C(O3)C(=O)NCCCN4CCCCC4 |
Canonical SMILES |
CN1C2=C(C=CC(=C2)C(F)(F)F)C3=C1C=C(O3)C(=O)NCCCN4CCCCC4 |
Synonyms |
FI 302 FI-302 N-(3-piperidinopropyl)-4-methyl-6-trifluoromethylfuro(3,2-b)indole-2-carboxamide |
Origin of Product |
United States |
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